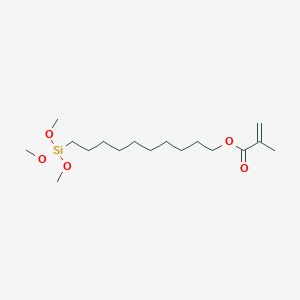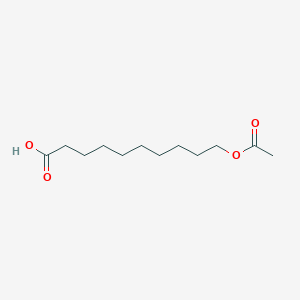
2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid” has been reported. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions . Another study reported the synthesis of a compound through the reaction of 6-methyluracil with 2-chloromethyltiiran .Scientific Research Applications
Synthesis and Production
- Kilogram-Scale Synthesis: The preparation of 2,4-dichloro-5-fluorobenzoic acid has been achieved using a continuous-flow process. This method offers advantages such as better safety due to good mass and heat transfer, higher product yield, and environmental friendliness compared to traditional methods (Guo, Yu, & Yu, 2018).
Chemical Modifications and Applications
- Modification of Poly(3,4-ethylenedioxythiophene): Halobenzoics, including 4-fluorobenzoic acid, have been used to modify PEDOT:PSS, significantly improving its conductivity. This modification is crucial for applications like high-efficiency ITO-free organic solar cells (Tan et al., 2016).
Environmental Impact and Degradation
- Biodegradation Studies: Research on fluorobenzoic acid degradation by Pseudomonas sp. B13 has led to understanding critical reactions and proposing catabolic pathways for isomeric fluorobenzoates (Schreiber et al., 1980).
Potential Antibacterial Applications
- Antituberculosis Activity: Hydrazones derived from 4-fluorobenzoic acid hydrazide have shown significant antimycobacterial activity, indicating potential applications in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).
Analytical and Structural Studies
- NMR Study of Biodegradation: A study using fluorine nuclear magnetic resonance spectroscopy (19F NMR) has provided insights into the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, highlighting the use of NMR in analyzing complex biochemical processes (Boersma et al., 2004).
Additional Research Areas
- Synthesis of Thiadiazolotriazinones: The pharmacophoric properties of dichloro-fluorophenyl groups have been utilized in synthesizing new biologically active molecules, particularly for their antibacterial potential (Holla, Bhat, & Shetty, 2003).
- Vibrational Spectra and NLO Analysis: The study of the vibrational spectra of chloro-fluorobenzoic acids using density functional methods contributes to understanding their molecular geometries and electronic properties, useful in material science (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)9-3-2-8(16)6-10(9)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFQQORHPTZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588085 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926224-35-3 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-](/img/structure/B3058821.png)



![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-](/img/structure/B3058826.png)







